molecular formula C12H16ClN B12971809 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12971809
M. Wt: 209.71 g/mol
InChI Key: LEQWPZMLGTVSQY-UHFFFAOYSA-N
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Description

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H16ClN This compound is part of the naphthalene family, characterized by a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the chlorination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene followed by amination. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent amination can be performed using ammonia or an amine derivative in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalenes, amines, and naphthalenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
  • 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Uniqueness

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring structure and chlorine substitution make it particularly useful in applications requiring high stability and reactivity.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

7-chloro-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine

InChI

InChI=1S/C12H16ClN/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7,11H,5-6,14H2,1-2H3

InChI Key

LEQWPZMLGTVSQY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)Cl)N)C

Origin of Product

United States

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